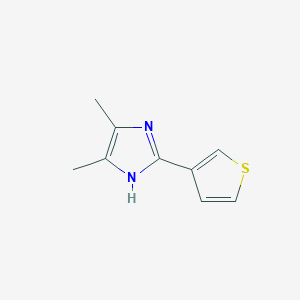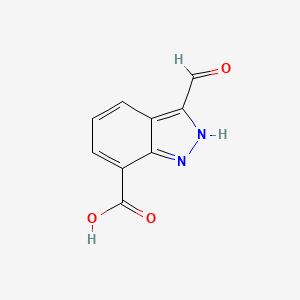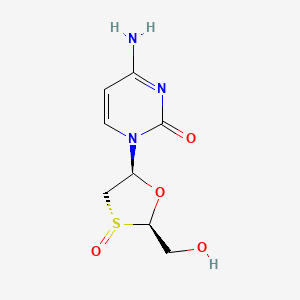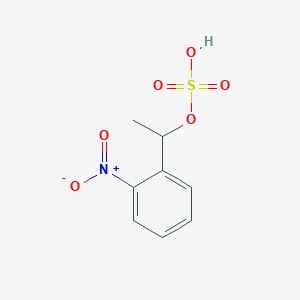![molecular formula C8H6N2O2 B12829458 4-Methyl-1H-benzo[d]imidazole-6,7-dione](/img/structure/B12829458.png)
4-Methyl-1H-benzo[d]imidazole-6,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1H-benzo[d]imidazole-6,7-dione is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-benzo[d]imidazole-6,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2-phenylenediamine with an oxidizing agent to form the desired imidazole ring structure . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: 4-Methyl-1H-benzo[d]imidazole-6,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the imidazole ring, leading to different functionalized products.
Substitution: The methyl group and other positions on the imidazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .
科学的研究の応用
4-Methyl-1H-benzo[d]imidazole-6,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 4-Methyl-1H-benzo[d]imidazole-6,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting metabolic pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
1H-benzo[d]imidazole-6,7-dione: Lacks the methyl group, leading to different chemical properties and reactivity.
4-Methyl-1H-benzo[d]imidazole-5,6-dione: Similar structure but different positioning of the dione group, affecting its chemical behavior.
2-Methyl-1H-benzo[d]imidazole-6,7-dione: Methyl group at a different position, leading to variations in reactivity and applications.
Uniqueness: The presence of the methyl group at the 4-position and the dione functionality at the 6,7-positions make it a versatile compound for various chemical and biological studies .
特性
分子式 |
C8H6N2O2 |
|---|---|
分子量 |
162.15 g/mol |
IUPAC名 |
7-methyl-3H-benzimidazole-4,5-dione |
InChI |
InChI=1S/C8H6N2O2/c1-4-2-5(11)8(12)7-6(4)9-3-10-7/h2-3H,1H3,(H,9,10) |
InChIキー |
MKSBXTOISNOJDG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=O)C2=C1N=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


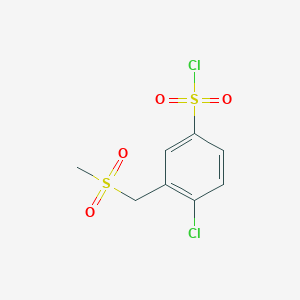

![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B12829380.png)

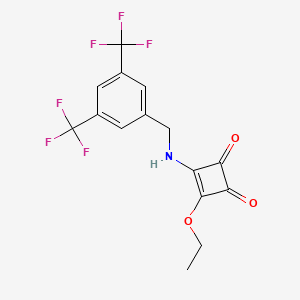
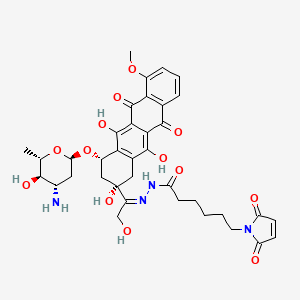
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine](/img/structure/B12829412.png)
![4-Chloro-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12829413.png)
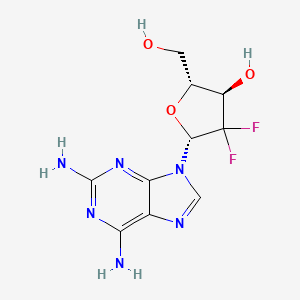
![Methyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B12829422.png)
